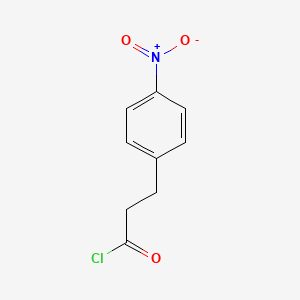

3-(4-Nitrophenyl)propionyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-2,4-5H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNOMYSPHZFVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(4-Nitrophenyl)propionyl Chloride for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propionyl chloride, a valuable reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, a general synthesis protocol, and explores its potential applications.

Core Compound Identification

Chemical Name: this compound CAS Number: 107324-93-6[1] Molecular Formula: C₉H₈ClNO₃[1] Molecular Weight: 213.62 g/mol [1]

Physicochemical and Safety Data

Table 1: Physicochemical Properties of 3-(4-Nitrophenyl)propanoic Acid (CAS: 16642-79-8)

| Property | Value |

| Molecular Weight | 195.17 g/mol |

| Melting Point | 163-166 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in hot water and ethanol |

Table 2: General Safety and Hazard Information for Acyl Chlorides

| Hazard Class | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. |

| Water-Reactive | Reacts violently with water, releasing toxic and corrosive gases (HCl). | Keep away from moisture. Handle under inert atmosphere. |

| Irritant | May cause respiratory irritation. | Use in a well-ventilated area or under a fume hood. |

| Flammable | May be flammable, though specific data for this compound is unavailable. | Keep away from heat, sparks, and open flames. |

Note: The safety information is based on the general properties of acyl chlorides and may not be exhaustive for this compound specifically. Always consult the material safety data sheet (MSDS) before handling.

Synthesis and Experimental Protocol

This compound can be synthesized from its corresponding carboxylic acid, 3-(4-Nitrophenyl)propanoic acid, through reaction with a chlorinating agent. A general and widely used method involves the use of thionyl chloride (SOCl₂).

General Synthesis Protocol: Conversion of a Carboxylic Acid to an Acyl Chloride

This protocol describes a common laboratory procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

dot

Caption: General workflow for the synthesis of an acyl chloride.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place 3-(4-Nitrophenyl)propanoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A solvent such as toluene or dichloromethane can be used, although thionyl chloride can also act as the solvent.

-

Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude this compound can then be purified by vacuum distillation.

Applications in Research and Drug Development

While specific biological activities or direct involvement in signaling pathways for this compound are not extensively documented in the public literature, its chemical nature as an acyl chloride makes it a versatile intermediate in the synthesis of various derivatives with potential pharmacological relevance.

Acyl chlorides are highly reactive electrophiles that readily participate in nucleophilic acyl substitution reactions. This property allows for the straightforward introduction of the 3-(4-nitrophenyl)propionyl moiety into a wide range of molecules.

Potential Synthetic Applications:

-

Amide Synthesis: Reaction with primary or secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many drug candidates.

-

Ester Synthesis: Reaction with alcohols or phenols to produce esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Relevance in Drug Discovery:

The 4-nitrophenyl group is a common feature in various biologically active molecules. The nitro group can act as a hydrogen bond acceptor and can be reduced to an amino group, providing a handle for further chemical modification. Derivatives of 3-nitropropionic acid have been reported to exhibit a range of biological activities, including neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties[2][3]. While these activities are not directly attributed to this compound itself, it serves as a key building block for synthesizing libraries of compounds for screening in drug discovery programs.

The propionic acid scaffold is also present in numerous non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The ability to readily synthesize derivatives of 3-(4-Nitrophenyl)propanoic acid via its acyl chloride facilitates the exploration of new chemical space around this privileged scaffold.

Use in Peptide Synthesis:

Acyl chlorides can be used to acylate the N-terminus of peptides or amino acids[5]. The 3-(4-nitrophenyl)propionyl group could be introduced to study its effect on peptide conformation, stability, or biological activity. Furthermore, derivatives of 3-amino-3-(4-nitrophenyl)propionic acid are utilized as building blocks in peptide synthesis to enhance stability[6].

dot

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its high reactivity allows for the facile creation of diverse molecular libraries. While direct biological data on the compound itself is limited, its structural components are present in numerous bioactive molecules, making it a compound of interest for further investigation by the research and drug development community. Researchers are encouraged to consult relevant safety data sheets and perform thorough literature reviews for specific applications.

References

- 1. This compound | C9H8ClNO3 | CID 14797360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Progress on 3-Nitropropionic Acid Derivatives [mdpi.com]

- 3. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on 3-(4-Nitrophenyl)propionyl chloride

This guide provides essential physicochemical data for 3-(4-Nitrophenyl)propionyl chloride, a key reagent in various chemical syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and other advanced scientific fields.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citation |

| Molecular Formula | C9H8ClNO3 | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

Structural Information

To facilitate a deeper understanding of its chemical reactivity and steric properties, the structural formula of this compound is detailed. The molecule incorporates a nitrophenyl group attached to a propionyl chloride moiety. This combination of a reactive acyl chloride and an electron-withdrawing nitro group makes it a versatile building block in organic synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(4-nitrophenyl)propionyl chloride from 3-(4-nitrophenyl)propanoic acid, a key chemical transformation for the creation of various pharmaceutical intermediates and research compounds. This document details the prevalent synthesis methodologies, reaction parameters, and analytical characterization of the final product.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental reaction in organic synthesis. Acyl chlorides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution, which makes them invaluable precursors for the synthesis of esters, amides, and other carbonyl derivatives. The presence of the nitro group in this compound makes it a particularly useful building block in medicinal chemistry, where the nitro moiety can be a pharmacophore itself or a precursor to an amino group, enabling further molecular elaboration.

The synthesis of this compound from 3-(4-nitrophenyl)propanoic acid is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents offer distinct advantages and are employed based on the desired reaction conditions and scale.

Synthesis Methodologies

The primary methods for the synthesis of this compound involve the use of either thionyl chloride or oxalyl chloride. Below are detailed protocols for each method.

Method 1: Synthesis using Thionyl Chloride

This is a widely used and cost-effective method for the preparation of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for a structurally similar compound, 3-(3,4-dimethylphenyl)propionyl chloride, suggests a straightforward and high-yielding procedure that can be adapted for 3-(4-nitrophenyl)propanoic acid.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-nitrophenyl)propanoic acid.

-

Reagent Addition: To the flask, add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent such as dichloromethane (DCM) or toluene.

-

Reaction Conditions: The reaction mixture is heated to reflux. For a similar synthesis, the mixture was stirred at reflux for 7 hours.[1]

-

Work-up: After the reaction is complete (monitored by the cessation of gas evolution), the excess thionyl chloride and solvent (if used) are removed by rotary evaporation under reduced pressure.

-

Purification: The crude this compound is typically obtained as an oil and can be used in the next step without further purification. If high purity is required, distillation under reduced pressure can be performed.

A similar procedure for the synthesis of phenyl propionate involves the slow addition of one mole of thionyl chloride to a mixture of the carboxylic acid and phenol, followed by heating to drive off the gaseous byproducts.[2]

Method 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for smaller-scale reactions or when milder conditions are required. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of an acid chloride using oxalyl chloride and DMF is as follows[3]:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-nitrophenyl)propanoic acid in an anhydrous inert solvent like dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution via a syringe. Following this, add a catalytic amount of DMF (e.g., a few drops).

-

Reaction Conditions: The reaction is typically stirred at room temperature for 1.5 hours.[3] The reaction progress can be monitored by the evolution of gas.

-

Work-up: Once the reaction is complete, the solvent and excess reagents are removed by rotary evaporation. The crude product is often re-dissolved in the solvent and concentrated again to ensure complete removal of volatile impurities.[3]

Data Presentation

| Parameter | Thionyl Chloride Method (Adapted) | Oxalyl Chloride Method (General) |

| Starting Material | 3-(4-Nitrophenyl)propanoic acid | 3-(4-Nitrophenyl)propanoic acid |

| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | None | N,N-Dimethylformamide (DMF) |

| Solvent | Neat or Dichloromethane | Dichloromethane |

| Temperature | Reflux | Room Temperature |

| Reaction Time | ~7 hours[1] | ~1.5 hours[3] |

| Conversion/Yield | High conversion (100% reported for a similar substrate)[1] | Typically high |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Physicochemical and Spectroscopic Data

Starting Material: 3-(4-Nitrophenyl)propanoic acid

-

Molecular Formula: C₉H₉NO₄

-

Molecular Weight: 195.17 g/mol

-

Appearance: Solid

-

¹H-NMR (CDCl₃): A spectrum is available from TCI Chemicals, showing characteristic peaks for the aromatic and aliphatic protons.

Product: this compound

-

Molecular Formula: C₉H₈ClNO₃

-

Molecular Weight: 213.62 g/mol

-

CAS Number: 107324-93-6

-

Appearance: Expected to be a liquid or low-melting solid. A similar compound, 3-phenyl propionyl chloride, is a clear colorless to pale yellow liquid.

-

-

¹H-NMR: The spectrum would be expected to show two triplets for the diastereotopic methylene protons of the propionyl chain and two doublets for the para-substituted aromatic protons.

-

¹³C-NMR: The spectrum would show characteristic peaks for the carbonyl carbon (around 170 ppm), the carbons of the aromatic ring, and the two methylene carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl group would be expected in the region of 1780-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the cleavage of the acyl group.

-

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a robust and efficient transformation that can be readily achieved using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the scale of the reaction, the desired purity of the product, and the available laboratory resources. This technical guide provides researchers and drug development professionals with the necessary information to successfully perform this synthesis and utilize the resulting acyl chloride in further chemical transformations. It is imperative to handle all reagents and products in a well-ventilated fume hood, as they are corrosive and release toxic gases.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Nitrophenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for 3-(4-Nitrophenyl)propionyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this document outlines a standard synthetic protocol for its preparation from 3-(4-nitrophenyl)propanoic acid and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous compounds.

Synthesis of this compound

This compound can be readily synthesized from its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4][5] The use of thionyl chloride is a common and effective method, yielding the acyl chloride along with gaseous byproducts (SO₂ and HCl), which can be readily removed.[4][6]

Experimental Protocol: Synthesis using Thionyl Chloride

-

Starting Material: Begin with dry 3-(4-nitrophenyl)propanoic acid. It is crucial that the starting material and glassware are free of water to prevent hydrolysis of the acyl chloride product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), add 3-(4-nitrophenyl)propanoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 79 °C) and maintained at this temperature for 1-2 hours, or until the evolution of gaseous byproducts ceases.

-

Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

The following diagram illustrates the synthesis and subsequent spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is based on the known shifts for 3-(4-nitrophenyl)propanoic acid, with adjustments for the conversion of the carboxylic acid to the more electron-withdrawing acyl chloride group. The methylene protons adjacent to the carbonyl group are expected to shift downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (CH₂) | 3.3 - 3.5 | Triplet | ~7 |

| H-β (CH₂) | 3.1 - 3.3 | Triplet | ~7 |

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | Doublet | ~8-9 |

| Aromatic H (meta to NO₂) | 7.4 - 7.6 | Doublet | ~8-9 |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum reflects the expected chemical shifts for the carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is anticipated to appear at a characteristic downfield position.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| Aromatic C (ipso-NO₂) | 145 - 150 |

| Aromatic C (ipso-CH₂) | 140 - 145 |

| Aromatic C (ortho to NO₂) | 128 - 132 |

| Aromatic C (meta to NO₂) | 123 - 127 |

| C-α (CH₂) | 45 - 50 |

| C-β (CH₂) | 30 - 35 |

Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on the characteristic frequencies for the functional groups present in this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1780 - 1820 | Strong |

| N-O Asymmetric Stretch (Nitro) | 1510 - 1560 | Strong |

| N-O Symmetric Stretch (Nitro) | 1340 - 1390 | Strong |

| C-Cl Stretch | 650 - 800 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Bending | 1400 - 1600 | Medium |

Mass Spectrometry (MS)

The predicted mass spectrum is based on the molecular weight of this compound and expected fragmentation patterns.

| m/z | Predicted Fragment | Notes |

| ~213/215 | [M]⁺ | Molecular ion peak (with ³⁵Cl and ³⁷Cl isotopes) |

| ~178 | [M - Cl]⁺ | Loss of chlorine radical |

| ~150 | [M - Cl - CO]⁺ | Loss of chlorine and carbon monoxide |

| 136 | [C₇H₆NO₂]⁺ | |

| 120 | [C₇H₆NO]⁺ | |

| 106 | [C₇H₆O]⁺ | |

| 90 | [C₆H₄O]⁺ | |

| 76 | [C₆H₄]⁺ |

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, which can aid researchers in its synthesis, identification, and application in further scientific endeavors. Experimental verification of this data is recommended for precise characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Solubility and Stability of 3-(4-Nitrophenyl)propionyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(4-Nitrophenyl)propionyl chloride, a reactive intermediate of interest in organic synthesis and drug development. Given the compound's inherent reactivity, understanding its behavior in various solvent systems and under different environmental conditions is critical for its effective handling, storage, and use in subsequent synthetic steps.

Core Concepts: Solubility and Stability of Acyl Chlorides

Acyl chlorides are a class of highly reactive organic compounds characterized by the -COCl functional group. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes them susceptible to nucleophilic attack, which is the underlying principle for both their utility in synthesis and their instability in the presence of nucleophiles.

Solubility: The solubility of an acyl chloride is governed by its overall molecular structure. While the polar carbonyl and chloro groups contribute to some degree of polarity, the nature of the rest of the molecule (the R-group) plays a significant role. Generally, acyl chlorides are soluble in aprotic organic solvents such as ethers, chloroform, and benzene.[1][2] They are, however, reactive with protic solvents like water and alcohols, leading to decomposition rather than simple dissolution.[3][4]

Stability: The primary pathway for the degradation of acyl chlorides is hydrolysis, which occurs upon contact with water, even atmospheric moisture.[3][4] This reaction leads to the formation of the corresponding carboxylic acid and hydrochloric acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. For acyl chlorides, this reaction is typically rapid.[5]

Solubility Profile of this compound

There is a lack of specific quantitative solubility data for this compound in the public domain. However, based on its structure—a moderately sized aromatic compound with a polar nitro group and a reactive acyl chloride function—and the general solubility of similar compounds like benzoyl chloride, a qualitative and estimated quantitative solubility profile can be proposed.[1][2][6][7][8] Experimental verification of these estimates is strongly recommended.

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |

| Dichloromethane (DCM) | Freely Soluble | > 200 |

| Chloroform | Freely Soluble | > 200 |

| Tetrahydrofuran (THF) | Freely Soluble | > 200 |

| Diethyl Ether | Soluble | > 100 |

| Acetonitrile | Soluble | > 100 |

| Benzene | Soluble | > 50 |

| Water | Reacts | Not Applicable |

| Ethanol | Reacts | Not Applicable |

Stability Profile: Hydrolysis of this compound

The principal stability concern for this compound is its rapid hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile.

The kinetics of this hydrolysis are expected to follow a pseudo-first-order rate law, as the concentration of water is typically in large excess.[9] The half-life (t½) of the compound can be determined by monitoring its concentration over time.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Expected Half-life (t½) | Notes |

| Neutral aqueous buffer (pH 7) | Minutes | Hydrolysis is expected to be rapid. |

| Acidic aqueous buffer (pH 4) | Slightly longer than neutral | The reaction may be slightly slower in acidic conditions. |

| Basic aqueous buffer (pH 9) | Very short (seconds to minutes) | Hydrolysis is base-catalyzed and will be significantly faster. |

| Anhydrous aprotic solvent | Stable | Stable in the absence of water and other nucleophiles. |

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Protocol for Determination of Solubility in Organic Solvents

This protocol outlines a method for determining the solubility of this compound in aprotic organic solvents under anhydrous conditions.

Objective: To determine the solubility (in mg/mL) of this compound in selected anhydrous aprotic organic solvents.

Materials:

-

This compound

-

Anhydrous solvents (e.g., Dichloromethane, Chloroform, THF)

-

Dry glassware (vials, syringes)

-

Inert gas (Nitrogen or Argon)

-

Analytical balance

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a series of sealed, dry vials for each solvent to be tested.

-

Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to each vial.

-

Add a small, accurately weighed amount of this compound to the first vial.

-

Seal the vial and stir the mixture at a constant temperature (e.g., 25°C) for a set period to ensure equilibrium is reached.

-

Visually inspect the vial for any undissolved solid.

-

If the solid has completely dissolved, add another accurately weighed portion of the compound to the same vial and repeat the stirring and observation process.

-

Continue this process until a saturated solution is formed (i.e., a small amount of solid remains undissolved).

-

The total mass of the compound added to achieve saturation, divided by the volume of the solvent, gives the solubility.

-

Repeat for each solvent.

Protocol for Determination of Hydrolytic Stability

This protocol describes a method to determine the hydrolysis half-life of this compound in aqueous buffer solutions using UV-Vis spectrophotometry. The formation of the 4-nitrophenylpropanoic acid product, which has a different UV absorbance profile from the starting material, can be monitored over time.

Objective: To determine the hydrolytic half-life of this compound at different pH values.

Materials:

-

This compound

-

Aqueous buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (or another suitable water-miscible, non-nucleophilic solvent)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetonitrile.

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of 3-(4-nitrophenyl)propanoic acid.

-

Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in the spectrophotometer cuvette.

-

Initiate the reaction by injecting a small aliquot of the acyl chloride stock solution into the buffer in the cuvette, ensuring rapid mixing.

-

Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

-

Continue data collection until the absorbance value plateaus, indicating the completion of the reaction.

-

The rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance versus time.

-

The half-life (t½) is calculated using the equation: t½ = 0.693 / k.[10][11]

-

Repeat the experiment for each pH buffer.

Visualizations

Workflow for Solubility and Stability Determination

Caption: Workflow for determining the solubility and stability of this compound.

Hydrolysis of this compound

Caption: The hydrolysis pathway of this compound.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 7. Benzoyl chloride | 98-88-4 [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. srd.nist.gov [srd.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Reactivity of 3-(4-Nitrophenyl)propionyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-(4-nitrophenyl)propionyl chloride with primary amines. It covers the core chemical principles, detailed experimental protocols, and characterization of the resulting amide products, offering valuable insights for researchers in organic synthesis and drug development.

Core Concepts: Reaction Mechanism and Reactivity

The reaction between this compound, an acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution . This reaction proceeds through a well-established addition-elimination mechanism.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and concurrently, the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: The resulting protonated amide is then deprotonated by another molecule of the primary amine or a non-nucleophilic base (like triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The presence of the 4-nitrophenyl group significantly influences the reactivity of the acyl chloride. The nitro group (-NO₂) is a strong electron-withdrawing group, which inductively and through resonance withdraws electron density from the benzene ring and, consequently, from the propionyl side chain. This electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. This enhanced electrophilicity generally leads to a faster reaction rate compared to unsubstituted or electron-donating group-substituted propionyl chlorides.

dot

Caption: General reaction pathway for the acylation of primary amines.

Experimental Protocols

The synthesis of N-substituted-3-(4-nitrophenyl)propanamides can be readily achieved using standard laboratory techniques. Below are detailed protocols for the reaction with different classes of primary amines.

General Procedure for the Acylation of Primary Amines

To a solution of the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) cooled to 0 °C, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Specific Experimental Examples

Example 1: Synthesis of N-Benzyl-3-(4-nitrophenyl)propanamide

-

Reactants: Benzylamine, this compound, Triethylamine.

-

Solvent: Dichloromethane (DCM).

-

Procedure: Following the general procedure, benzylamine (1.07 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) are dissolved in DCM (50 mL). A solution of this compound (2.13 g, 10 mmol) in DCM (20 mL) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.

-

Work-up and Purification: The reaction mixture is washed successively with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL). The organic layer is dried over Na₂SO₄ and the solvent evaporated. The crude product is purified by recrystallization from ethanol.

-

Expected Yield: 85-95%.

Example 2: Synthesis of N-(4-methylphenyl)-3-(4-nitrophenyl)propanamide

-

Reactants: p-Toluidine (4-methylaniline), this compound, Triethylamine.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: p-Toluidine (1.07 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) are dissolved in THF (50 mL). A solution of this compound (2.13 g, 10 mmol) in THF (20 mL) is added dropwise at 0 °C. The reaction is stirred at room temperature for 3 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed as described in Example 1. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Expected Yield: 80-90%.

dot

Caption: A typical experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical yields for the reaction of this compound with various primary amines under the general conditions described above.

| Primary Amine | Product | Typical Yield (%) |

| Benzylamine | N-Benzyl-3-(4-nitrophenyl)propanamide | 85 - 95 |

| n-Butylamine | N-(n-Butyl)-3-(4-nitrophenyl)propanamide | 90 - 98 |

| Aniline | N-Phenyl-3-(4-nitrophenyl)propanamide | 80 - 90 |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-(4-nitrophenyl)propanamide | 82 - 92 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-3-(4-nitrophenyl)propanamide | 75 - 85 |

Characterization Data

The synthesized N-substituted-3-(4-nitrophenyl)propanamides can be characterized using standard spectroscopic techniques.

Spectroscopic Data

The following tables provide expected spectroscopic data for representative products.

Table 2: ¹H NMR Spectral Data (in CDCl₃, δ in ppm)

| Compound | Ar-H (NO₂) | Ar-H (Amine) | -CH₂-Ar | -CH₂-CO- | N-H | Other |

| N-Benzyl-3-(4-nitrophenyl)propanamide | 8.15 (d, 2H), 7.40 (d, 2H) | 7.30-7.20 (m, 5H) | 3.05 (t, 2H) | 2.60 (t, 2H) | ~5.8 (br s, 1H) | 4.40 (d, 2H, -CH₂-Ph) |

| N-Phenyl-3-(4-nitrophenyl)propanamide | 8.18 (d, 2H), 7.45 (d, 2H) | 7.50 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H) | 3.10 (t, 2H) | 2.70 (t, 2H) | ~7.5 (br s, 1H) | - |

Table 3: ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)

| Compound | C=O | Ar-C (NO₂) | Ar-C (Amine) | -CH₂-Ar | -CH₂-CO- | Other |

| N-Benzyl-3-(4-nitrophenyl)propanamide | ~171.0 | 147.0, 146.5, 129.5, 124.0 | 138.0, 128.8, 127.8, 127.5 | 38.0 | 31.0 | 44.0 (-CH₂-Ph) |

| N-Phenyl-3-(4-nitrophenyl)propanamide | ~170.5 | 147.2, 146.8, 129.8, 124.2 | 137.5, 129.2, 124.5, 120.0 | 38.5 | 31.5 | - |

Table 4: IR Spectral Data (in KBr, cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | NO₂ Stretch (asym/sym) |

| N-Benzyl-3-(4-nitrophenyl)propanamide | ~3300 | ~1640 | ~1520 / ~1345 |

| N-Phenyl-3-(4-nitrophenyl)propanamide | ~3280 | ~1655 | ~1525 / ~1350 |

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the synthesis of a diverse range of N-substituted amides. The electron-withdrawing nitro group enhances the reactivity of the acyl chloride, leading to high yields under mild conditions. The straightforward experimental protocol and the ability to introduce various functionalities through the primary amine make this reaction a valuable tool in medicinal chemistry and materials science for the generation of novel molecular scaffolds. The provided data and protocols serve as a solid foundation for researchers to explore and utilize this important chemical transformation.

The Strategic Role of 3-(4-Nitrophenyl)propionyl Chloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenyl)propionyl chloride is a valuable chemical intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing a reactive acyl chloride group and a latent amino group (in the form of a nitro group), makes it a strategic building block for introducing the 3-(4-nitrophenyl)propyl moiety into complex molecular architectures. This guide provides an in-depth overview of its synthesis, properties, and key applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data for analogous compounds.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3-(4-Nitrophenyl)propanoic Acid |

| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₄ |

| Molecular Weight | 213.62 g/mol | 195.17 g/mol |

| Appearance | Likely a solid or high-boiling liquid | White to off-white crystalline solid[1] |

| CAS Number | 107324-93-6 | 16642-79-8 |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Signals corresponding to the aromatic protons (AA'BB' system), and two methylene groups of the propionyl chain. The chemical shifts of the methylene protons adjacent to the carbonyl group would be downfield due to the electron-withdrawing effect of the acyl chloride.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), and the two methylene carbons.

-

IR Spectroscopy: A strong characteristic absorption band for the acyl chloride carbonyl group (typically around 1780-1815 cm⁻¹), and strong absorptions for the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the carbonyl group.

Synthesis and Experimental Protocols

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid.

Synthesis of 3-(4-Nitrophenyl)propanoic Acid

3-(4-Nitrophenyl)propanoic acid can be synthesized through methods such as the Friedel-Crafts acylation of nitrobenzene followed by reduction, or by the nitration of 3-phenylpropanoic acid.[1]

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

-

3-(4-Nitrophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation or recrystallization, if necessary.

Caption: Synthesis of this compound.

Role as a Chemical Intermediate in Drug Development

The primary utility of this compound in drug development lies in its function as a precursor to molecules containing a 3-(4-aminophenyl)propyl moiety. The acyl chloride allows for the facile formation of amide bonds with various amines, and the nitro group can be subsequently reduced to a primary amine, which can then be further functionalized. This strategy is particularly useful in creating libraries of compounds for structure-activity relationship (SAR) studies.

Key Reaction: Acylation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of its application in medicinal chemistry.

Experimental Protocol: Amide Formation (General Procedure)

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and the tertiary amine base (1.1 - 1.5 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Dissolve this compound (1.0 - 1.1 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove the base and any unreacted starting materials.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

The product can be purified by column chromatography or recrystallization.

Caption: General reaction workflow using the intermediate.

Potential Applications in Medicinal Chemistry

While direct synthesis of currently marketed drugs using this compound is not prominently documented, its structural motif is relevant to the development of various therapeutic agents. The 3-(4-aminophenyl)propanoic acid scaffold, readily accessible from this intermediate, is a known component in medicinal chemistry. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as antimicrobial agents.[2] The strategic introduction of the 3-(4-aminophenyl)propyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable tool for lead optimization in drug discovery programs targeting a range of diseases.

Conclusion

This compound serves as a specialized and highly useful chemical intermediate in organic synthesis. Its ability to facilitate the introduction of a functionalizable aminophenylpropyl group makes it a valuable asset in the synthesis of compound libraries for drug discovery and the development of novel therapeutic agents. The straightforward synthesis of the acyl chloride and its predictable reactivity in amide bond formation, coupled with the subsequent reduction of the nitro group, provides a reliable and versatile synthetic strategy for medicinal chemists and researchers in the pharmaceutical sciences.

References

The Emerging Potential of 3-(4-Nitrophenyl)propanoyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Nitrophenyl)propanoyl chloride is a reactive chemical intermediate poised for significant applications in medicinal chemistry. Its structural features, comprising a reactive acyl chloride, a flexible propanoyl linker, and an electron-withdrawing nitrophenyl group, make it an attractive building block for the synthesis of novel bioactive molecules. While direct studies on this specific acyl chloride are limited, research on structurally related compounds, particularly those containing the 3-(4-nitrophenyl)propyl scaffold, has revealed promising anticancer properties. This technical guide consolidates the available information on related compounds, outlines potential synthetic applications, provides detailed experimental protocols, and explores the prospective therapeutic avenues for derivatives of 3-(4-nitrophenyl)propanoyl chloride.

Introduction: Chemical Profile and Synthetic Utility

3-(4-Nitrophenyl)propanoyl chloride, with the chemical formula C₉H₈ClNO₃, is an acyl chloride derived from 3-(4-nitrophenyl)propanoic acid. The presence of the acyl chloride group makes it a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for its incorporation into a diverse range of molecular scaffolds.

The 4-nitrophenyl moiety is a common feature in many biologically active compounds and can participate in various biological interactions. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, providing a handle for further structural diversification and modulation of physicochemical and pharmacological properties.

Potential Applications in Anticancer Drug Discovery

While direct evidence for the anticancer applications of 3-(4-nitrophenyl)propanoyl chloride is not yet prevalent in the literature, compelling evidence from closely related structures underscores its potential. A notable study on a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones has demonstrated significant anticancer activity.[1][2] These compounds, synthesized from (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, share the critical 3-(4-nitrophenyl)propyl-like substructure.

This suggests that the 3-(4-nitrophenyl)propanoyl scaffold can serve as a key pharmacophore in the design of novel cytotoxic agents. The flexibility of the propanoyl linker allows for optimal positioning of the nitrophenyl group within the binding pockets of biological targets.

Quantitative Data on Related Anticancer Compounds

The anticancer activity of the aforementioned 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives was evaluated against a panel of human cancer cell lines. The following table summarizes the growth inhibition (GI₅₀) values for some of the most potent analogues.[1][2]

| Compound ID | Cancer Cell Line | GI₅₀ (µM) |

| 2h | Leukemia (MOLT-4) | < 0.01 |

| Leukemia (SR) | < 0.01 | |

| Colon Cancer (SW-620) | 0.02 | |

| CNS Cancer (SF-539) | 0.01 | |

| Melanoma (SK-MEL-5) | 0.01 | |

| Breast Cancer (MCF-7) | 1.74 | |

| Breast Cancer (MDA-MB-231) | 0.95 | |

| 2f | Leukemia (RPMI-8226) | 0.93 |

| Colon Cancer (HCT-116) | 1.83 | |

| 2i | Breast Cancer (MCF-7) | 1.23 |

| Breast Cancer (MDA-MB-231) | 1.05 | |

| 2j | Leukemia (K-562) | 1.55 |

Data extracted from Molecules 2021, 26(10), 3057.[1][2]

Proposed Synthetic Pathways Utilizing 3-(4-Nitrophenyl)propanoyl Chloride

Based on the reactivity of acyl chlorides, 3-(4-nitrophenyl)propanoyl chloride can be employed in a variety of synthetic transformations to generate libraries of potential drug candidates.

Synthesis of Novel Amides

Amide bond formation is a fundamental reaction in medicinal chemistry. Reacting 3-(4-nitrophenyl)propanoyl chloride with a diverse range of primary and secondary amines (including substituted anilines, heterocyclic amines, and amino acid esters) would yield a library of 3-(4-nitrophenyl)propanamides. These amides could be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Novel Esters

Esterification with various alcohols or phenols would lead to the formation of 3-(4-nitrophenyl)propanoates. Phenolic esters, in particular, are known to possess a wide range of biological activities.

Synthesis of Heterocyclic Compounds

3-(4-nitrophenyl)propanoyl chloride can serve as a precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazolidinones or other nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.

Detailed Experimental Protocols (Hypothetical)

The following are proposed, detailed experimental protocols for the synthesis of derivatives of 3-(4-nitrophenyl)propanoyl chloride based on standard organic synthesis methodologies.

General Procedure for the Synthesis of 3-(4-Nitrophenyl)propanamides

Materials:

-

3-(4-Nitrophenyl)propanoyl chloride (1.0 eq)

-

Substituted amine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of 3-(4-nitrophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(4-nitrophenyl)propanamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Synthesis of 3-(4-Nitrophenyl)propanoates

Materials:

-

3-(4-Nitrophenyl)propanoyl chloride (1.0 eq)

-

Substituted alcohol or phenol (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M aqueous hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted alcohol or phenol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of 3-(4-nitrophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous hydrochloric acid (2 x 15 mL), saturated aqueous sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-(4-nitrophenyl)propanoate derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Signaling Pathways and Experimental Workflows

Given the promising anticancer activity of related compounds, derivatives of 3-(4-nitrophenyl)propanoyl chloride could potentially modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Caption: Potential mechanism of action for anticancer derivatives.

The diagram above illustrates a hypothetical mechanism where a derivative of 3-(4-nitrophenyl)propanoyl chloride could inhibit cancer cell growth by targeting key nodes in the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. Additionally, the compound might induce apoptosis.

Caption: Experimental workflow for synthesis and evaluation.

This workflow outlines the key steps from the synthesis of novel compounds from 3-(4-nitrophenyl)propanoyl chloride to their biological evaluation and mechanistic studies.

Conclusion and Future Directions

3-(4-nitrophenyl)propanoyl chloride represents a versatile and promising starting material for the development of novel therapeutic agents. The strong anticancer activity exhibited by structurally related compounds provides a solid rationale for exploring its derivatives in this area. Future research should focus on the systematic synthesis and screening of amide, ester, and heterocyclic derivatives of this acyl chloride against a broad panel of cancer cell lines. Furthermore, investigations into their potential antimicrobial, anti-inflammatory, and neuroprotective activities are warranted. Mechanistic studies will be crucial to elucidate the molecular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for the development of new and effective therapies.

References

Chemical suppliers and purity of 3-(4-Nitrophenyl)propionyl chloride

An In-depth Technical Guide to 3-(4-Nitrophenyl)propionyl Chloride: Sourcing, Purity, and Application

Introduction

This compound, with the CAS number 107324-93-6, is a reactive acyl chloride compound of significant interest to researchers in organic synthesis and drug development.[1][2] Its structure, featuring a reactive acyl chloride group and a nitrophenyl moiety, makes it a versatile intermediate for introducing the 3-(4-nitrophenyl)propanoyl group into various molecules. The nitroaromatic core is a common feature in many bioactive molecules and approved drugs, highlighting the potential of this compound as a building block in medicinal chemistry.[3] This guide provides a comprehensive overview of its chemical suppliers, typical purity specifications, detailed experimental protocols for its synthesis and purity analysis, and its applications in chemical synthesis.

Chemical Suppliers and Purity Specifications

Sourcing high-quality starting materials is a critical first step in any research or development endeavor. This compound is available from several chemical suppliers, typically synthesized on demand or stocked in small quantities for research purposes. Purity is a key consideration, as impurities can lead to unwanted side reactions and complicate product isolation. While specific supplier inventories change, the following table summarizes typical providers and expected purity levels for this and similar acyl chlorides.

| Supplier Category | Typical Purity | Common Analytical Method for Purity | Notes |

| Major Global Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) | >98% | GC, HPLC, Titration | Offer well-characterized products with detailed Certificates of Analysis. Purity for similar acyl chlorides is often stated as ≥98% or 99%.[4] |

| Specialized Chemical Producers | >97% | HPLC, NMR | May offer larger, custom-synthesized batches. Purity is typically determined by HPLC or ¹H NMR. |

| Chemical Marketplaces (e.g., ChemicalBook, PubChem) | Varies | Varies | These platforms list multiple potential suppliers; however, purity and availability must be verified directly with the listed vendor.[1][2] They are useful for identifying a range of potential sources. |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 3-(4-nitrophenyl)propionic acid, which is commercially available.[5] The most common method involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a representative method for converting a carboxylic acid to an acyl chloride using thionyl chloride.[6]

-

Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent) to protect the reaction from atmospheric moisture.

-

Reactant Addition: Add 3-(4-nitrophenyl)propionic acid (1 equivalent) to the flask. Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

-

Chlorination: Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 40°C for DCM, or 50-60°C for other solvents) and maintain for 2-4 hours.[7] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Purity Determination and Analytical Methods

Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis can be challenging.[8] Therefore, derivatization is often employed, converting the acyl chloride into a more stable compound that is amenable to standard chromatographic techniques.

Workflow for Purity Analysis via Derivatization-HPLC

Caption: Workflow for purity analysis using a derivatization-HPLC method.

Detailed Protocol for Derivatization-HPLC Analysis

This method is based on a general procedure for the trace analysis of acyl chlorides in drug substances.[8][9]

-

Standard and Sample Preparation:

-

Accurately weigh a reference standard of this compound to prepare a stock solution in anhydrous acetonitrile.

-

Prepare the sample solution by accurately weighing the synthesized product and dissolving it in anhydrous acetonitrile.

-

-

Derivatization Reaction:

-

Prepare a solution of a derivatizing agent, such as 2-nitrophenylhydrazine, in acetonitrile.

-

To an aliquot of both the standard and sample solutions, add the derivatizing agent solution.

-

Allow the reaction to proceed at room temperature for approximately 30 minutes.[8] The acyl chloride reacts with the hydrazine to form a stable, UV-active hydrazide derivative.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Detector: A Diode Array Detector (DAD) or UV detector set to a wavelength where the derivative has strong absorbance (e.g., 330-420 nm).[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Quantification: The purity of the sample is determined by comparing the peak area of the derivatized product in the sample chromatogram to that of the standard chromatogram.

Chemical Reactivity and Applications

Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution. This reactivity makes this compound a valuable intermediate for introducing the 3-(4-nitrophenyl)propanoyl moiety.

General Reaction Pathways

Caption: Common nucleophilic substitution reactions of the subject compound.

Key reactions include:

-

Hydrolysis: Reacts with water to form the corresponding carboxylic acid, 3-(4-nitrophenyl)propionic acid.[10][11] This is also its primary degradation pathway, necessitating storage under anhydrous conditions.

-

Aminolysis: Reacts with ammonia, primary, or secondary amines to form amides.[10] This is one of the most common applications in drug development for linking molecular fragments.

-

Alcoholysis: Reacts with alcohols to form esters.

Role in Drug Development

The nitrophenyl group is a "privileged" scaffold in medicinal chemistry, found in numerous drugs.[3] While this compound itself is not a therapeutic agent, it serves as a crucial building block. It allows for the covalent attachment of the 3-(4-nitrophenyl)propanoyl group to other molecules, which can be a key step in the synthesis of novel drug candidates.

Caption: Conceptual role as an intermediate in drug candidate synthesis.

References

- 1. This compound | C9H8ClNO3 | CID 14797360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 107324-93-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(4-Methoxyphenyl)propionyl chloride, 99% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 10. savemyexams.com [savemyexams.com]

- 11. savemyexams.com [savemyexams.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 3-(4-Nitrophenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of an acyl chloride with an amine is a robust and widely employed method for creating this critical linkage. This document provides a detailed protocol for the synthesis of amides using 3-(4-nitrophenyl)propionyl chloride, a versatile building block in drug discovery and chemical biology. The presence of the nitro group offers a handle for further chemical transformations, making the resulting amides valuable intermediates.

These application notes provide a general procedure, guidance on purification, and expected outcomes for the synthesis of N-substituted 3-(4-nitrophenyl)propanamides.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrogen chloride byproduct.[1]

General reaction for the synthesis of N-substituted 3-(4-nitrophenyl)propanamides.

Experimental Protocols

Materials and Equipment

-

This compound

-

Amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIEA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography (optional)

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Safety Precautions

-

This compound is a corrosive and moisture-sensitive compound. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acyl chlorides react violently with water. Ensure all glassware is dry and use anhydrous solvents.[2]

-

The reaction can be exothermic. Use an ice bath for initial cooling and controlled addition of reagents.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

General Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable non-nucleophilic base, such as triethylamine (1.1 - 1.5 eq.).[1]

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate or ethanol) or by flash column chromatography on silica gel.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various amides from this compound. Yields are based on typical outcomes for similar reactions reported in the literature.[1]

Table 1: Reaction Yields and Physical Properties of Synthesized Amides

| Amine Substrate | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| Aniline | N-phenyl-3-(4-nitrophenyl)propanamide | C₁₅H₁₄N₂O₃ | 270.29 | 85-95 | White to pale yellow solid |

| Benzylamine | N-benzyl-3-(4-nitrophenyl)propanamide | C₁₆H₁₆N₂O₃ | 284.31 | 80-90 | Off-white solid |

| Morpholine | 1-(Morpholino)-3-(4-nitrophenyl)propan-1-one | C₁₃H₁₆N₂O₄ | 264.28 | 90-98 | Yellowish solid |

| p-Toluidine | N-(p-tolyl)-3-(4-nitrophenyl)propanamide | C₁₆H₁₆N₂O₃ | 284.31 | 82-92 | Pale yellow solid |

Table 2: Spectroscopic Data for Representative Amides

| Product Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| N-phenyl-3-(4-nitrophenyl)propanamide | 8.15 (d, 2H), 7.50 (d, 2H), 7.40 (d, 2H), 7.25 (t, 2H), 7.05 (t, 1H), 3.20 (t, 2H), 2.80 (t, 2H) | 170.5, 148.0, 146.5, 138.0, 129.5, 129.0, 124.5, 124.0, 120.0, 38.0, 31.0 | 3300 (N-H), 1660 (C=O), 1520, 1345 (NO₂) | 271 [M+H]⁺ |

| N-benzyl-3-(4-nitrophenyl)propanamide | 8.10 (d, 2H), 7.35 (m, 7H), 5.90 (br s, 1H), 4.40 (d, 2H), 3.10 (t, 2H), 2.60 (t, 2H) | 171.0, 148.2, 146.8, 138.5, 129.8, 128.9, 127.8, 127.6, 124.2, 43.8, 38.5, 31.2 | 3280 (N-H), 1645 (C=O), 1515, 1350 (NO₂) | 285 [M+H]⁺ |

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-substituted 3-(4-nitrophenyl)propanamides.

Caption: Workflow for the synthesis of N-substituted 3-(4-nitrophenyl)propanamides.

References

- 1. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

Application Notes and Protocols for HPLC Derivatization using 3-(4-Nitrophenyl)propionyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(4-Nitrophenyl)propionyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

In HPLC analysis, derivatization is a crucial technique to enhance the detectability of compounds that lack a strong chromophore, making them difficult to detect using UV-Visible detectors.[1][2] this compound is an effective derivatizing agent for primary and secondary amines. The reagent reacts with the amine functional group to introduce a nitrophenyl group, which has strong UV absorbance, thereby significantly improving the sensitivity of the analysis.[3] This method is particularly useful for the quantification of low-level amine-containing analytes in complex matrices such as pharmaceutical preparations and biological samples.

The derivatization reaction is based on the nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond and eliminating hydrochloric acid.[4]

Reaction Scheme

The general reaction of this compound with a primary or secondary amine is illustrated below.

Caption: General reaction scheme for the derivatization of an amine.

Experimental Protocols

This section provides a general protocol for the derivatization of primary and secondary amines with this compound and subsequent HPLC analysis. The conditions provided are a starting point and may require optimization for specific analytes and matrices.

Materials and Reagents

-

This compound (Derivatizing Agent)

-

Analyte standard(s) or sample containing primary/secondary amines

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine (TEA) or other suitable base

-

Formic acid or other suitable acid for mobile phase pH adjustment

-

Volumetric flasks, pipettes, and vials

Derivatization Procedure

The following workflow outlines the steps for sample derivatization.

Caption: Experimental workflow for derivatization and HPLC analysis.

Detailed Steps:

-

Prepare Analyte Solution: Accurately weigh and dissolve the amine-containing standard or sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Prepare Derivatizing Reagent Solution: Prepare a solution of this compound in acetonitrile. The concentration should be in molar excess to the analyte. A typical starting concentration is 1 mg/mL.

-

Reaction:

-

In a reaction vial, add a specific volume of the analyte solution.

-

Add an excess of the derivatizing reagent solution.

-

Add a small amount of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.[5] The molar ratio of base to derivatizing agent is typically 1:1 to 2:1.

-

Vortex the mixture and incubate at a controlled temperature. A typical starting point is 60°C for 30 minutes.[6] These conditions may need to be optimized for different analytes.

-

-

Sample Preparation for HPLC:

-

After incubation, cool the reaction mixture to room temperature.

-

Dilute the mixture with the initial mobile phase to a suitable concentration for HPLC analysis.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions

The following are typical starting conditions for the HPLC analysis of the derivatized amines. Optimization of the mobile phase composition, gradient, and flow rate may be necessary to achieve the desired separation.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a lower percentage of B, and gradually increase. A typical starting gradient could be: 0-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at the maximum absorbance wavelength of the derivative (typically around 260-280 nm for nitrophenyl groups). |

| Injection Volume | 10 µL |

Data Presentation

The following table presents representative quantitative data that could be obtained using this method. These values are illustrative and will vary depending on the specific analyte and optimized conditions.

| Analyte (as derivative) | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| Amine 1 | 8.5 | > 0.999 | 0.05 | 0.15 |

| Amine 2 | 12.2 | > 0.999 | 0.04 | 0.12 |

| Amine 3 | 15.8 | > 0.998 | 0.06 | 0.18 |

LOD: Limit of Detection, LOQ: Limit of Quantitation

Concluding Remarks

The use of this compound as a derivatizing agent offers a sensitive and reliable method for the quantification of primary and secondary amines by HPLC-UV. The protocol provided serves as a robust starting point for method development. Optimization of derivatization and chromatographic conditions is essential to achieve the best performance for specific applications. This method is a valuable tool for quality control in the pharmaceutical industry and for various research applications where sensitive detection of amines is required.

References

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. researchgate.net [researchgate.net]

- 3. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sensitive Quantification of Amino Acids in Biological Matrices using Derivatization with 3-(4-Nitrophenyl)propionyl chloride followed by LC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction